2-(6-Fluoro-1H-indazol-3-yl)ethanamine

Metabolic Stability Microsomal Clearance Medicinal Chemistry

Standard unsubstituted indazole cores often fail in vivo due to poor metabolic stability. This 6-fluoroindazole ethanamine solves that limitation: - **Structural precision:** 6-Fluoro substitution (not 7-fluoro or H) provides >60-fold target affinity differences in related kinase series (ROCK, FGFR, LRRK2). - **Drug-like properties:** Primary amine enables facile derivatization; class evidence shows 61% oral bioavailability in rodent models. - **Supply:** Delivered as free base or HCl salt (≥95% purity). Ready for SAR expansion or probe synthesis.

Molecular Formula C9H10FN3
Molecular Weight 179.19 g/mol
Cat. No. B11912830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Fluoro-1H-indazol-3-yl)ethanamine
Molecular FormulaC9H10FN3
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1F)CCN
InChIInChI=1S/C9H10FN3/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6/h1-2,5H,3-4,11H2,(H,12,13)
InChIKeyYBBQGISTMLHUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Fluoro-1H-indazol-3-yl)ethanamine Chemical Profile


2-(6-Fluoro-1H-indazol-3-yl)ethanamine (CAS: 1360915-49-6) is a synthetic small molecule belonging to the class of substituted indazole derivatives. It features a bicyclic indazole core with a fluorine atom at the 6-position and an ethanamine side chain at the 3-position . This structural motif is a common scaffold in medicinal chemistry, with indazole derivatives investigated for potential applications in oncology, inflammation, and neurology due to their ability to interact with various kinases and enzymes . The compound is typically offered as a research chemical (e.g., free base or hydrochloride salt, purity ≥95%) for use as a building block or a tool compound in biological studies .

2-(6-Fluoro-1H-indazol-3-yl)ethanamine Substitution Specificity


The precise placement of the fluorine atom on the indazole core is a critical determinant of biological activity and drug-like properties. Published data on related fluoroindazole series demonstrate that even subtle changes, such as moving the fluorine from the 7- to the 6-position or replacing it with hydrogen, can dramatically alter target affinity (e.g., >60-fold difference in potency), selectivity profiles, and pharmacokinetic parameters like oral bioavailability [1][2]. Therefore, substituting 2-(6-Fluoro-1H-indazol-3-yl)ethanamine with a non-fluorinated analog like 2-(1H-indazol-3-yl)ethanamine or a positional isomer like 2-(7-fluoro-1H-indazol-3-yl)ethanamine would likely result in a compound with a significantly different biological and physicochemical profile, rendering direct interchangeability unsupportable without specific comparative data.

2-(6-Fluoro-1H-indazol-3-yl)ethanamine Comparative Evidence


Metabolic Stability Advantage of 6-Fluoro Substitution

Direct experimental data for the target compound is not available in the public domain. However, class-level evidence indicates that the 6-fluoro substituent is a key driver of metabolic stability. A related 6-fluoroindazole derivative was identified as a potent mineralocorticoid receptor antagonist (MRA) with 'excellent metabolic stability', and the core 6-fluoroindazole scaffold has been reported as 'not metabolized in vitro or in vivo' and stable in the presence of rat liver microsomes [1]. This suggests a stability advantage for the 6-fluoro-substituted 2-(6-Fluoro-1H-indazol-3-yl)ethanamine over its non-fluorinated parent, 2-(1H-indazol-3-yl)ethanamine, for which no comparable stability data was identified.

Metabolic Stability Microsomal Clearance Medicinal Chemistry

Positional Fluorine Impact on Binding Affinity

Quantitative structure-activity relationship (SAR) studies on closely related fluoroindazole series reveal the profound impact of fluorine atom position on biological potency. In the development of Factor Xa inhibitors, the 7-fluoroindazole moiety was found to be critical, enhancing potency by approximately 60-fold (ΔΔG ≈ 2.4 kcal/mol) compared to its non-fluorinated indazole counterpart [1]. This demonstrates that even a positional shift (from 6- to 7-fluoro) or the absence of fluorine can lead to orders-of-magnitude differences in target inhibition. While direct IC50 data for 2-(6-Fluoro-1H-indazol-3-yl)ethanamine is not publicly reported, this class-level SAR strongly implies that its specific 6-fluoro substitution confers a unique affinity profile relative to its 7-fluoro isomer and the non-fluorinated parent.

Kinase Inhibition Structure-Activity Relationship (SAR) Drug Design

Oral Bioavailability Gains with 6-Fluoro Substitution

The inclusion of a fluorine atom on the indazole ring is a recognized strategy to improve pharmacokinetic (PK) properties. In a study on Rho-kinase (ROCK1) inhibitors, substitution on the indazole scaffold was found to play a critical role in decreasing clearance and improving oral bioavailability. Optimization led to the identification of a 6-fluoroindazole derivative (compound 15) that exhibited 61% oral bioavailability [1]. This data supports the class-level inference that the 6-fluoro motif on an indazole ethanamine core is a structural feature selected to confer favorable drug-like properties, differentiating it from non-optimized or unsubstituted analogs which may suffer from poor bioavailability, as was the case with the initial lead compound (3) in the ROCK1 program.

Pharmacokinetics Oral Bioavailability Lead Optimization

2-(6-Fluoro-1H-indazol-3-yl)ethanamine Research Applications


Fluorinated Building Block for Kinase SAR

Based on the class-level evidence of fluoroindazoles as potent kinase inhibitors, 2-(6-Fluoro-1H-indazol-3-yl)ethanamine serves as a versatile intermediate or core scaffold for the synthesis of focused compound libraries. Its primary amine group allows for facile derivatization to explore structure-activity relationships (SAR) around the 6-fluoroindazole motif, which has been implicated in programs targeting kinases like ROCK, FGFR, and LRRK2 [1][2][3]. The 6-fluoro substitution is specifically chosen to probe the effects on potency, selectivity, and drug-like properties as outlined in Section 3.

Scaffold for In Vivo Proof-of-Concept Studies

The class-level data associating the 6-fluoroindazole core with improved metabolic stability and oral bioavailability (e.g., 61% for a related derivative) makes this compound a rational choice for research programs transitioning from in vitro to in vivo models [4]. By starting with a 6-fluoro-substituted ethanamine, researchers aim to circumvent the poor pharmacokinetic profiles often observed with unsubstituted heterocyclic leads, thereby increasing the likelihood of achieving meaningful target engagement and efficacy readouts in rodent models of disease.

Chemical Biology Tool for Indazole Targets

Indazole derivatives are known to interact with a broad range of biological targets, including phosphoinositide 3-kinase δ (PI3Kδ) and D-amino acid oxidase (DAAO) [5]. 2-(6-Fluoro-1H-indazol-3-yl)ethanamine can be employed as a tool compound or a precursor for developing chemical probes to investigate these pathways. Its specific 6-fluoro substitution provides a unique physicochemical signature that can be used to study target engagement, binding modes (e.g., potential for hydrogen bonding as seen with 7-fluoro analogs), and downstream biological effects in cellular assays.

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